6-(azepan-1-yl)pyridine-3-carbonitrile
Description
6-(azepan-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an azepane group at the 6-position and a cyano group at the 3-position
Properties
IUPAC Name |
6-(azepan-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOGYKSOFHRHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanopyridine with azepane under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced species.
Scientific Research Applications
6-(azepan-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to engage in various interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog without the azepane group.
2-Chloro-3-pyridinecarbonitrile: A derivative with a chlorine substituent.
4-Pyridinecarbonitrile: Another positional isomer with the cyano group at the 4-position.
Uniqueness
6-(azepan-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the azepane and cyano groups, which confer distinct chemical and biological properties. The azepane ring introduces additional steric and electronic effects, making this compound particularly interesting for drug design and materials science applications.
Biological Activity
6-(azepan-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound has a molecular formula of C12H14N4 and a molecular weight of 218.26 g/mol. The structure consists of a pyridine ring substituted with an azepane group and a nitrile functional group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant (MDR) organisms. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| MRSA | 8 |
| P. aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on its impact on breast cancer and leukemia cell lines showed promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia)
- Concentration : 10 µM
- Growth Inhibition : >50% inhibition observed in both cell lines.
The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation, suggesting that this compound may serve as a lead for further drug development.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases or other enzymes critical for cell growth and survival.
- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
- Membrane Permeability : The azepane moiety enhances lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Resistance : A recent study evaluated the compound's efficacy against MDR E. coli and found it significantly reduced bacterial load in infected models.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
